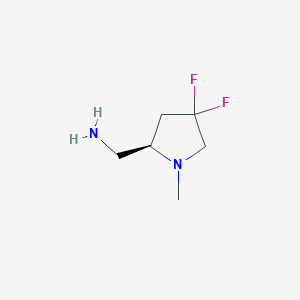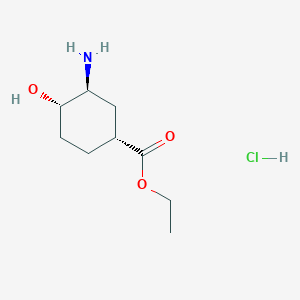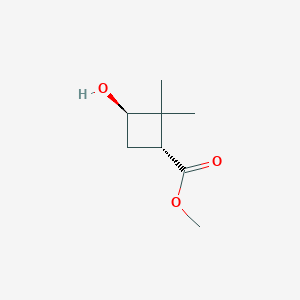
trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate
Vue d'ensemble
Description
Trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.20 .
Physical And Chemical Properties Analysis
The physical and chemical properties of trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate are not fully detailed in the search results. The compound’s molecular weight is 158.20 , but other properties like boiling point and storage conditions were not specified .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate is a compound with a cyclobutane ring, which is known for its unique chemical and physical properties due to the ring strain in the four-membered ring structure. Cyclobutane derivatives have been synthesized and studied for their various biological activities and applications in medicinal chemistry. For instance, cyclobutylamines were synthesized as conformationally restricted analogues of phenethylamines, though they showed no LSD-like biological activity, indicating the potential specificity of these structures in biochemical interactions (Nichols et al., 1984).
Biological Interactions and Applications
Pharmacological and Biological Interactions
Compounds structurally similar to trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate have been investigated for their interactions with biological systems. For example, cyclopropanecarboxylate derivatives have shown high insecticidal activity, indicating their potential use in pest management. These derivatives displayed a wide spectrum of action and no toxicity towards mammals, suggesting their safe application in various environmental conditions (Ferroni et al., 2015).
Metabolic Pathways and Toxicology Studies
Understanding the metabolic pathways and potential toxicological effects of chemical compounds is crucial in scientific research. Studies on similar compounds, such as the metabolism of trans-cypermethrin by Heliothis species, shed light on the enzymatic interactions and possible toxicological implications of cyclobutane derivatives. These studies are essential to ensure the safe application of these compounds in various fields, including agriculture and pharmaceuticals (Lee et al., 1989).
Safety and Hazards
Propriétés
IUPAC Name |
methyl (1R,3R)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBVPPWGWUOBMX-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@H]1O)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



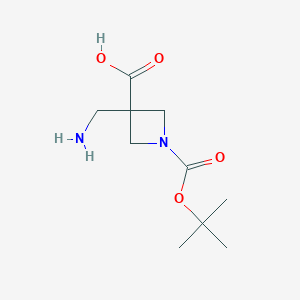
![4,7-Diaza-spiro[2.5]octane oxalate](/img/structure/B1403436.png)
![8-Boc-8-azabicyclo[3.2.1]octane-2-methanol](/img/structure/B1403439.png)
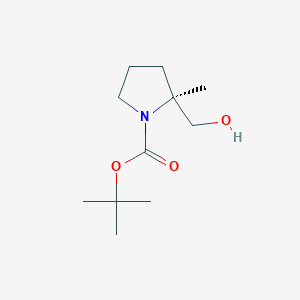
![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride](/img/structure/B1403442.png)
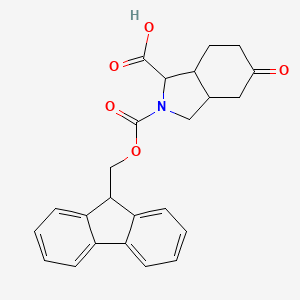
![endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1403446.png)


![Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1403450.png)

![5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1403452.png)
